molecular formula C14H14ClNO6 B14626074 Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- CAS No. 54952-08-8

Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-

Cat. No.: B14626074
CAS No.: 54952-08-8
M. Wt: 327.71 g/mol
InChI Key: VMUOMVSMKWUHCB-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . The reaction typically requires a suitable condensing agent and may be carried out under mild to moderate conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum, which naturally produce Ochratoxin A . The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted analogs of the original compound .

Scientific Research Applications

Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is unique due to its specific combination of nephrotoxic, carcinogenic, and teratogenic properties, as well as its distinct chemical structure that includes a chlorine atom and a phenylalanine moiety .

Properties

CAS No.

54952-08-8

Molecular Formula

C14H14ClNO6

Molecular Weight

327.71 g/mol

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H14ClNO6/c1-5-3-7-9(15)4-8(11(17)10(7)14(21)22-5)12(18)16-6(2)13(19)20/h4-6,17H,3H2,1-2H3,(H,16,18)(H,19,20)/t5-,6+/m1/s1

InChI Key

VMUOMVSMKWUHCB-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](C)C(=O)O)Cl

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.